molecular formula C9H8LiN3O2 B2648316 Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2230803-44-6

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2648316
CAS No.: 2230803-44-6
M. Wt: 197.12
InChI Key: VUMUVGVIDXEWFC-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their significant roles in various fields, including pharmaceuticals and agrochemicals. The structure of this compound features a lithium ion coordinated to a 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyrimidine derivatives, including Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate, typically involves cyclization reactions. One common method is the cyclocondensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often require acidic environments to facilitate the formation of the imidazo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of such compounds may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory processes or as a ligand for receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate is unique due to the presence of the lithium ion, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

lithium;2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.Li/c1-5-3-6(2)12-4-10-7(9(13)14)8(12)11-5;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMUVGVIDXEWFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=NC2=C(N=CN12)C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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